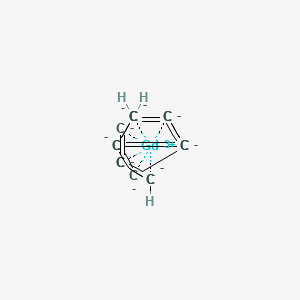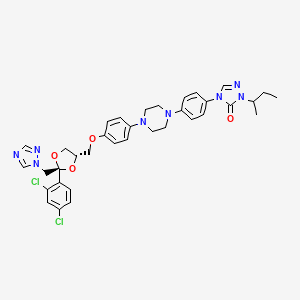
(2S,4S)-Itraconazole (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-Itraconazole (Mixture of Diastereomers) is a chiral compound used primarily as an antifungal agent. It is a stereoisomer of Itraconazole, which is known for its broad-spectrum antifungal activity. The compound is particularly effective against a variety of fungal infections, including those caused by dermatophytes, yeasts, and molds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Itraconazole involves several steps, including the formation of chiral centers. One common method is the use of chiral catalysts to induce stereoselectivity during the synthesis. The process typically involves the reaction of a triazole derivative with a chiral epoxide, followed by several purification steps to isolate the desired diastereomer.
Industrial Production Methods
Industrial production of (2S,4S)-Itraconazole often employs large-scale chiral separation techniques. These methods include preparative-scale chromatography and enantioselective liquid–liquid extraction. Crystallization-based methods are also used to achieve high purity and yield .
化学反应分析
Types of Reactions
(2S,4S)-Itraconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the triazole ring or other functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (2S,4S)-Itraconazole, which may have different antifungal properties.
科学研究应用
(2S,4S)-Itraconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral separation techniques and stereoselective synthesis.
Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various fungal infections.
Industry: Employed in the development of new antifungal agents and formulations.
作用机制
The mechanism of action of (2S,4S)-Itraconazole involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
相似化合物的比较
Similar Compounds
Ketoconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: Known for its high oral bioavailability and effectiveness against a broad range of fungal infections.
Voriconazole: A newer antifungal agent with enhanced activity against certain resistant fungal strains.
Uniqueness
(2S,4S)-Itraconazole is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for fungal enzymes. This stereoisomer may exhibit different pharmacological properties compared to its other diastereomers and enantiomers .
属性
分子式 |
C35H38Cl2N8O4 |
|---|---|
分子量 |
705.6 g/mol |
IUPAC 名称 |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m0/s1 |
InChI 键 |
VHVPQPYKVGDNFY-PCMFMRNESA-N |
手性 SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
规范 SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
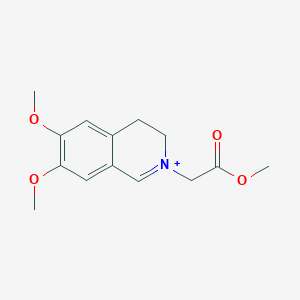
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
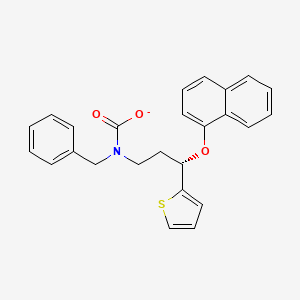
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
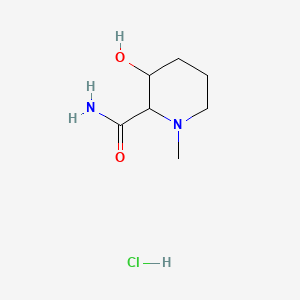
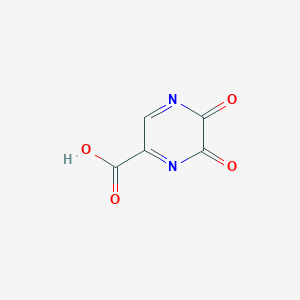
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
